molecular formula C27H27ClN2O6 B2719118 Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-31-8

Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No. B2719118
CAS RN: 449766-31-8
M. Wt: 510.97
InChI Key: BJBZKNGFJWFLHZ-UHFFFAOYSA-N
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Description

Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H27ClN2O6 and its molecular weight is 510.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has led to the development of methods for synthesizing complex molecules, including isoquinoline derivatives, which are significant for their potential applications in medicinal chemistry and material science. For instance, the synthesis of tetrahydroisoquinoline derivatives involves multistep reactions, highlighting the chemical reactivity and potential for creating bioactive compounds (Croisy-Delcey et al., 1991). Similarly, the creation of 4-hydroxyquinolones from related chemical structures showcases the versatility of these compounds in generating diverse chemical entities with possible therapeutic applications (Ukrainets et al., 2014).

Potential Antimicrobial Agents

Research on quinazolines and isoquinoline derivatives has shown promising antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. The synthesis of new quinazolines and their evaluation for antibacterial and antifungal activities represent a significant step in this direction (Desai et al., 2007). These compounds could lead to new treatments for infections resistant to current antibiotics.

Advanced Materials and Catalysis

The study of optically active diaryl tetrahydroisoquinoline derivatives for use as catalysts in stereocontrolled reactions underscores the importance of these compounds in synthetic organic chemistry and materials science (Naicker et al., 2011). The detailed structural analysis provides insights into the conformational dynamics crucial for their catalytic activity.

Novel Synthetic Methodologies

Innovative synthetic routes to create complex organic structures, such as the niobium pentachloride-promoted conversion of carboxylic acids into carboxamides, illustrate the expanding toolbox available for organic synthesis. These methodologies offer pathways to synthesize alkaloid structures, contributing to the field of natural product synthesis and drug discovery (Nery et al., 2003).

properties

IUPAC Name

methyl 4-[[2-[(4-chlorophenyl)carbamoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O6/c1-33-24-14-18-12-13-30(27(32)29-20-8-6-19(28)7-9-20)23(22(18)15-25(24)34-2)16-36-21-10-4-17(5-11-21)26(31)35-3/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBZKNGFJWFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((4-chlorophenyl)carbamoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

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